molecular formula C11H13FO B8241168 1-Fluoro-2-propoxy-3-vinylbenzene

1-Fluoro-2-propoxy-3-vinylbenzene

Cat. No.: B8241168
M. Wt: 180.22 g/mol
InChI Key: CBWGXZXLUKJHCT-UHFFFAOYSA-N
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Description

1-Fluoro-2-propoxy-3-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group at the first position, a propoxy group at the second position, and a vinyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-2-propoxy-3-vinylbenzene can be synthesized through several synthetic routes. One common method involves the following steps:

    Alkylation: The propoxy group can be introduced through an alkylation reaction. This can be done by reacting the fluorobenzene with propyl bromide in the presence of a strong base like potassium carbonate.

    Vinylation: The vinyl group can be introduced through a Heck reaction, where the propoxyfluorobenzene is reacted with vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-propoxy-3-vinylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or alkanes.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-Fluoro-2-propoxy-3-vinylbenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and liquid crystals.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-fluoro-2-propoxy-3-vinylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would depend on the target molecule it is designed to interact with, such as enzymes, receptors, or other biomolecules. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

1-Fluoro-2-propoxy-3-vinylbenzene can be compared with other similar compounds, such as:

    1-Fluoro-2-methoxy-3-vinylbenzene: Similar structure but with a methoxy group instead of a propoxy group. This compound may have different reactivity and applications.

    1-Fluoro-2-propoxybenzene:

    2-Fluoro-3-propoxy-4-vinylbenzene: Different substitution pattern on the benzene ring, which can lead to variations in reactivity and applications.

Properties

IUPAC Name

1-ethenyl-3-fluoro-2-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-8-13-11-9(4-2)6-5-7-10(11)12/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWGXZXLUKJHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1F)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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